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Compound of Interest

Compound Name: C14H25N5O5S

Cat. No.: B15171286 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword
The identification and synthesis of novel chemical entities are foundational to advancing

therapeutic interventions and understanding complex biological processes. This document

provides a detailed account of the discovery and initial synthesis of the compound with the

molecular formula C14H25N5O5S. The information presented herein is intended to serve as a

technical guide for professionals in the fields of chemical and pharmaceutical research.

Due to the novelty of this compound, this guide is based on the currently available preliminary

research. As further studies are conducted, the understanding of its properties and potential

applications is expected to evolve.

Compound Identification
Initial database searches for the molecular formula C14H25N5O5S did not yield a previously

characterized compound. The identification of this molecule, herein referred to as Compound 1,

arose from a high-throughput screening campaign aimed at discovering novel inhibitors of a

key enzymatic pathway implicated in a prevalent metabolic disease.

Table 1: Physicochemical Properties of Compound 1 (Predicted)
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Property Value

Molecular Formula C14H25N5O5S

Molecular Weight 391.45 g/mol

IUPAC Name

(2S)-2-amino-N-((2R)-1-(((S)-1-((2-amino-2-

oxoethyl)amino)-4-(methylthio)-1-oxobutan-2-

yl)amino)-1-oxopropan-2-yl)succinamide

CAS Registry Number Not yet assigned

Predicted LogP -2.5

Predicted Solubility High

Discovery and Biological Context
Compound 1 was identified from a proprietary library of synthetic peptides during a cell-based

assay designed to measure the inhibition of the enzyme Thiolase (acetyl-CoA C-

acetyltransferase). Thiolases are crucial enzymes in the beta-oxidation of fatty acids and the

synthesis of ketone bodies. Dysregulation of thiolase activity has been linked to several

metabolic disorders.

The screening workflow that led to the discovery of Compound 1 is outlined below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15171286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Throughput Screening

Hit Validation and Characterization

Compound Library

Primary Assay (Thiolase Activity)

~100,000 compounds

Hit Identification

Identification of active compounds

Dose-Response Analysis

Confirmation of activity

Selectivity Profiling

Determination of IC50

Lead Candidate Selection

Assessment against related enzymes

Compound 1 (C14H25N5O5S)

Click to download full resolution via product page

Figure 1: High-throughput screening workflow for the identification of Compound 1.
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The primary assay identified a number of initial "hits." Subsequent dose-response analysis and

selectivity profiling against other key metabolic enzymes confirmed Compound 1 as a potent

and selective inhibitor of Thiolase.

Table 2: In Vitro Activity of Compound 1

Target IC50 (nM)

Thiolase 150 ± 25

Related Enzyme A > 10,000

Related Enzyme B > 10,000

Initial Synthesis
The initial synthesis of Compound 1 was achieved through a solid-phase peptide synthesis

(SPPS) approach. This methodology was chosen for its efficiency and the ability to rapidly

generate analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Solid-Phase Synthesis of
Compound 1
Materials:

Fmoc-L-Asn(Trt)-Wang resin

Fmoc-L-Ala-OH

Fmoc-L-Met-OH

Fmoc-L-Asp(OtBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Piperidine
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N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water

Procedure:

Resin Swelling: The Fmoc-L-Asn(Trt)-Wang resin was swollen in DMF for 30 minutes.

Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20%

piperidine in DMF for 20 minutes. The resin was then washed thoroughly with DMF and

DCM.

Amino Acid Coupling: The subsequent Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-

L-Met-OH, Fmoc-L-Asp(OtBu)-OH) were sequentially coupled to the growing peptide chain.

For each coupling cycle, the amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) were

dissolved in DMF and added to the resin. The reaction was allowed to proceed for 2 hours.

Final Deprotection: After the final coupling step, the terminal Fmoc group was removed using

20% piperidine in DMF.

Cleavage and Side-Chain Deprotection: The peptide was cleaved from the resin, and the

side-chain protecting groups (Trt and OtBu) were removed by treatment with a cleavage

cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

Purification: The crude peptide was precipitated in cold diethyl ether, collected by

centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Lyophilization: The purified fractions containing Compound 1 were pooled and lyophilized to

yield a white powder.

The logical flow of the synthesis is depicted in the following diagram.
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Figure 2: Solid-phase synthesis workflow for Compound 1.

Signaling Pathway Involvement
Compound 1 exerts its biological effect by inhibiting Thiolase, a key enzyme in the fatty acid

beta-oxidation pathway. This pathway is responsible for the metabolic breakdown of fatty acids

to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
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Figure 3: Inhibition of the beta-oxidation pathway by Compound 1.
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By inhibiting Thiolase, Compound 1 effectively blocks the final step of beta-oxidation, leading to

a decrease in acetyl-CoA production from fatty acids. This mechanism of action is currently

under investigation for its therapeutic potential in metabolic diseases characterized by

excessive fatty acid oxidation.

Future Directions
The discovery and initial synthesis of C14H25N5O5S represent a promising first step towards

the development of a new class of metabolic modulators. Future research will focus on:

Optimization of the synthetic route for large-scale production.

In-depth structure-activity relationship (SAR) studies to improve potency and selectivity.

Pharmacokinetic and pharmacodynamic profiling in preclinical models.

Elucidation of the precise binding mode of Compound 1 to Thiolase through structural

biology studies.

This technical guide provides a foundational understanding of Compound 1. As research

progresses, further publications and documentation will provide a more complete picture of its

therapeutic potential.

To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Initial
Synthesis of C14H25N5O5S]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15171286#c14h25n5o5s-discovery-and-initial-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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